

Application of 5-Benzyloxy Rosiglitazone-d4 in Drug Metabolism Studies

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Compound of Interest

Compound Name: 5-Benzyloxy Rosiglitazone-d4

Cat. No.: B587339

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Application Notes

Introduction

Rosiglitazone is an oral anti-diabetic agent belonging to the thiazolidinedione class of drugs. It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent, CYP2C9. The major metabolic pathways are N-demethylation and hydroxylation, leading to the formation of metabolites such as N-desmethyl rosiglitazone and p-hydroxy rosiglitazone.[1] Understanding the pharmacokinetics and metabolism of rosiglitazone is crucial for assessing its efficacy and safety. Stable isotope-labeled internal standards are essential for the accurate quantification of drugs and their metabolites in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.

Principle and Application of 5-Benzyloxy Rosiglitazone-d4

5-Benzyloxy Rosiglitazone-d4 is a deuterated analog of a protected form of a hydroxylated rosiglitazone metabolite. The deuterium labeling provides a distinct mass difference from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. While not used directly in its "benzyloxy" form in metabolic assays, it serves as a critical precursor in the synthesis of deuterated hydroxylated rosiglitazone metabolite standards, such as p-hydroxy-rosiglitazone-d4 or o-hydroxy-rosiglitazone-d4. The benzyloxy group acts as a protecting group for the hydroxyl moiety during the synthesis of the

deuterated compound. Once the synthesis is complete, the benzyloxy group is removed to yield the final deuterated metabolite standard.

The primary application of the synthesized deuterated metabolite standard is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.^[2] This allows for the precise and accurate quantification of the corresponding non-labeled metabolite in various biological samples, including plasma, urine, and in vitro metabolism systems like human liver microsomes.^{[3][4]} The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative data.^[5]

Experimental Protocols

1. In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of rosiglitazone using human liver microsomes and to quantify the formation of its major metabolites using LC-MS/MS with a deuterated internal standard.

Materials:

- Rosiglitazone
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Deuterated internal standard working solution (e.g., a mixture of Rosiglitazone-d₄ and its deuterated metabolites like N-desmethyl-rosiglitazone-d₄ and p-hydroxy-rosiglitazone-d₄, each at a suitable concentration in 50% ACN)

- Control samples (without NADPH and without substrate)

Procedure:

- Incubation:
 - Prepare a reaction mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL) and rosiglitazone (at various concentrations, e.g., 1-100 μ M) in phosphate buffer.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Quenching and Sample Preparation:
 - Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard working solution.
 - Vortex the samples vigorously to precipitate proteins.
 - Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis of Rosiglitazone and its Metabolites

This protocol provides a general framework for the simultaneous quantification of rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for separation of analytes and metabolites
Flow Rate	0.3 mL/min
Injection Volume	5-10 μ L
Column Temperature	40°C

MS/MS Conditions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Rosiglitazone	358.1	135.1
N-desmethyl rosiglitazone	344.2	121.1
p-hydroxy rosiglitazone	374.1	151.1
Rosiglitazone-d4 (IS)	362.1	139.1
N-desmethyl rosiglitazone-d4 (IS)	348.2	125.1
p-hydroxy rosiglitazone-d4 (IS)	378.1	155.1

Note: The exact m/z values for the deuterated standards will depend on the specific location and number of deuterium atoms.

Data Analysis:

- Quantify the concentrations of rosiglitazone and its metabolites by constructing calibration curves using the peak area ratios of the analyte to the corresponding internal standard.
- The calibration standards should be prepared in a matrix that mimics the study samples (e.g., quenched HLM buffer for in vitro studies or plasma for in vivo studies).

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of Rosiglitazone and its Metabolites

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Rosiglitazone	358.1	135.1	25
N-desmethyl rosiglitazone	344.2	121.1	28
p-hydroxy rosiglitazone	374.1	151.1	22
Rosiglitazone-d4 (IS)	362.1	139.1	25
N-desmethyl rosiglitazone-d4 (IS)	348.2	125.1	28
p-hydroxy rosiglitazone-d4 (IS)	378.1	155.1	22

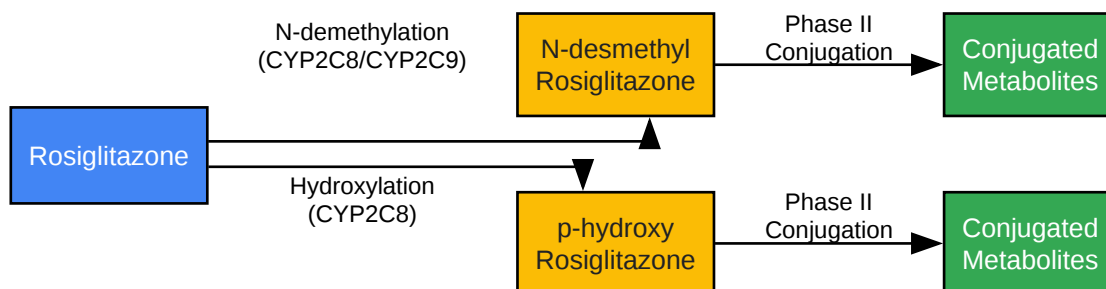
Note: Collision energies are instrument-dependent and require optimization.

Table 2: Example Calibration Curve Data for Rosiglitazone Metabolites

Analyte	Concentration Range (ng/mL)	R ²
Rosiglitazone	1 - 500	>0.99
N-desmethyl rosiglitazone	1 - 150	>0.99
p-hydroxy rosiglitazone	1 - 25	>0.99

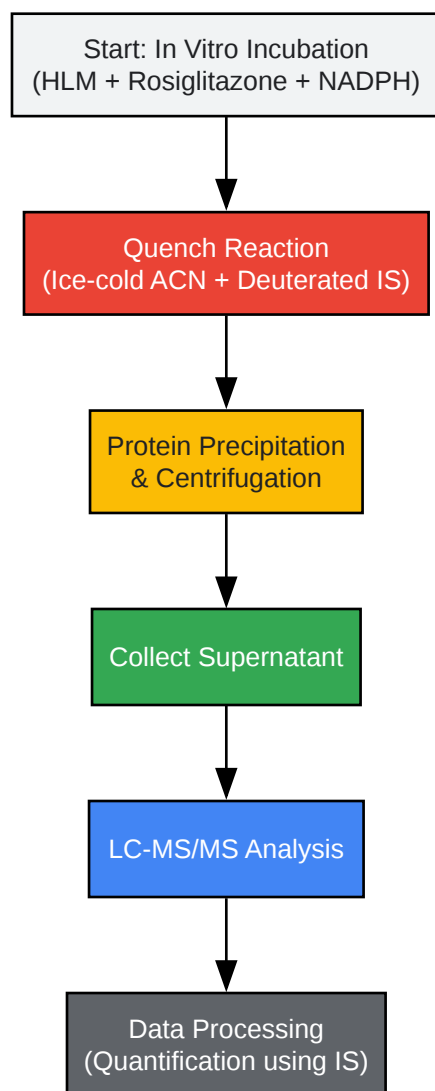
Data adapted from published methods.[3]

Mandatory Visualization



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Caption: Metabolic pathway of Rosiglitazone.



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Caption: Workflow for in vitro drug metabolism analysis.

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